Methyl 4-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrole carboxylates. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and a carboxylate group attached to the pyrrole ring. The specific methyl group at the 4-position of the pyrrole ring distinguishes it from other pyrrole carboxylates.
Synthesis Analysis
The synthesis of related methyl pyrrole carboxylates involves various catalytic and reactive processes. For instance, methyl 4-aminopyrrole-2-carboxylates can be synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Another method includes the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 3-(arylamino)-1H-inden-1-ones to yield spiroheterocyclic compounds . These methods demonstrate the versatility of pyrrole carboxylates in chemical synthesis and their potential as scaffolds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of methyl pyrrole carboxylates has been studied using various spectroscopic and theoretical methods. For example, a combined experimental and theoretical approach, including DFT and AIM studies, was used to analyze the synthesis, molecular structure, and spectroscopic properties of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate . Similarly, the structure of methyl pyrrole-2-carboxylate was investigated through IR spectra and ab initio RHF calculations, revealing information about its conformational isomers .
Chemical Reactions Analysis
Methyl pyrrole carboxylates can undergo various chemical reactions, forming complex structures with potential therapeutic applications. For instance, methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates were prepared and further reacted with heterocyclic amines to yield N-2-hydroxy-3-heteroaminopropyl-substituted compounds . These reactions highlight the reactivity of the pyrrole ring and its utility in synthesizing diverse heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl pyrrole carboxylates are influenced by their molecular structure. The experimental and theoretical vibrational frequencies, geometric parameters, and molecular energy values of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate were investigated, providing insights into its anti-tumor and anti-inflammatory properties . These properties are crucial for the development of new pharmaceuticals and for understanding the behavior of these compounds in biological systems.
Scientific Research Applications
Antimicrobial Agent Synthesis
Methyl 4-methyl-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. A study synthesized a series of these compounds, revealing significant antibacterial and antifungal activity. The presence of the heterocyclic ring in these compounds contributes to their antimicrobial properties, and the introduction of a methoxy group enhances this activity (Hublikar et al., 2019).
Synthesis of α-Aminopyrrole Derivatives
Research has developed a synthesis process for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. These compounds, as part of a cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation, are useful in generating pyrrole-containing products of intra/intermolecular azo coupling and carbenes under photolysis (Galenko et al., 2019).
Building Blocks in Medicinal Chemistry
Methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates have been synthesized as interesting building blocks for accessing nitrogen heterocycles with potential therapeutic interest. These compounds are derived from commercial arylacetonitriles and hold significance in medicinal chemistry (Rochais et al., 2004).
Catalysis in One-Pot Synthesis
Methyl 4-aminopyrrole-2-carboxylates have been synthesized using a one-pot mode involving relay catalytic cascade reactions. This process enables the introduction of a substituent at the pyrrole nitrogen via nucleophilic reactions, demonstrating the versatility of these compounds in synthetic chemistry (Galenko et al., 2015).
Spectroscopic Studies
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, a derivative, has been investigated for its vibrational frequencies and molecular energy values through spectroscopic studies. Such studies contribute to understanding the molecular structure and properties of these compounds, aiding in their application in various scientific fields (Sert et al., 2014).
Safety And Hazards
The compound is associated with the GHS07 hazard pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 4-methyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-8-4-6(5)7(9)10-2/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMYWJRJTQUXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570863 | |
Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
40318-15-8 | |
Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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